molecular formula C15H21BrO3 B8623120 Ethyl 4-((6-bromohexyl)oxy)benzoate

Ethyl 4-((6-bromohexyl)oxy)benzoate

Cat. No.: B8623120
M. Wt: 329.23 g/mol
InChI Key: QLQZHOCCTBIRPH-UHFFFAOYSA-N
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Description

Ethyl 4-((6-bromohexyl)oxy)benzoate is a key chemical intermediate in medicinal chemistry and organic synthesis. Its primary research value lies in its role as a versatile building block for the development of novel therapeutic agents. This compound is notably featured in the synthesis of broad-spectrum capsid-binding inhibitors targeting picornaviruses, such as rhinoviruses and enteroviruses . These inhibitors are designed to bind into a conserved hydrophobic pocket within the viral capsid protein VP1, thereby blocking viral attachment to host cells and preventing the uncoating process, which is a crucial early step in the viral replication cycle . The compound's structure, which includes a bromohexyl chain linked via an ether bond to a benzoate ester, makes it an ideal precursor for N-alkylation reactions or for constructing spacer linkers in the design of more complex molecules . For instance, it serves as a critical intermediate in creating sophisticated tool compounds like N-alkylated iminosugar-based ligands, which are potent inhibitors of human lysosomal β-glucocerebrosidase—a target for Gaucher disease and linked to Parkinson's disease . The crystal structure of a closely related compound confirms the expected molecular geometry and provides insight into its solid-state properties . This compound is supplied For Research Use Only and is strictly intended for laboratory research applications. It is not approved for use in humans, animals, or as a diagnostic agent.

Properties

Molecular Formula

C15H21BrO3

Molecular Weight

329.23 g/mol

IUPAC Name

ethyl 4-(6-bromohexoxy)benzoate

InChI

InChI=1S/C15H21BrO3/c1-2-18-15(17)13-7-9-14(10-8-13)19-12-6-4-3-5-11-16/h7-10H,2-6,11-12H2,1H3

InChI Key

QLQZHOCCTBIRPH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCCCCCBr

Origin of Product

United States

Preparation Methods

Reaction Protocol

  • Substrates :

    • Ethyl 4-hydroxybenzoate (starting phenolic ester)

    • 1,6-Dibromohexane (alkylating agent)

  • Base : Potassium carbonate (K₂CO₃)

  • Catalyst : Potassium iodide (KI) (optional)

  • Solvent : Acetone, DMF, or toluene

  • Conditions : Reflux (60–80°C) for 24–48 hours

Mechanism

The hydroxyl group of ethyl 4-hydroxybenzoate acts as a nucleophile, displacing a bromide ion from 1,6-dibromohexane. K₂CO₃ deprotonates the phenol, enhancing nucleophilicity, while KI facilitates the reaction via the Finkelstein mechanism (Br⁻ → I⁻ exchange) in polar aprotic solvents.

Example Data

SubstrateAlkylating AgentBaseSolventTime (h)Yield (%)Reference
Ethyl 4-hydroxybenzoate1,6-DibromohexaneK₂CO₃Acetone2472–80
Methyl 4-hydroxybenzoate1,6-DibromohexaneK₂CO₃DMF3665
4-Hydroxybenzonitrile1,6-DibromohexaneK₂CO₃Acetone17040

Optimized Protocols

Recent advancements aim to reduce reaction times and byproducts.

Phase Transfer Catalysis (PTC)

Anion exchange resins (e.g., D201) and phase transfer catalysts (e.g., tetrabutylammonium bromide) replace traditional bases, enabling milder conditions.

Example

  • Solvent : DMF or acetone

  • Catalyst : Tetrabutylammonium bromide (0.1–5 wt%)

  • Yield : >90% with purity >99% after simple extraction.

Catalyst-Specific Methods

  • Cesium Carbonate (Cs₂CO₃) :

    • Solvent : Toluene

    • Catalyst : 3-(7,7-Dimethyl-2-oxobicyclo[2.2.1]hept-1-yl)methyl-1-(2,6-diisopropylphenyl)-1H-imidazol-3-ium bis(trifluoromethanesulfonimide) salt

    • Yield : 90% in 3 hours.

  • Sodium Bicarbonate (NaHCO₃) :

    • Solvent : Acetone

    • Substrate : 2,4-Dihydroxybenzaldehyde

    • Yield : 40% after 170 hours.

Alternative Alkylating Agents

While 1,6-dibromohexane is standard, other bromoalkanes are explored for spacer length variation.

Post-Reaction Workup

Key steps include:

  • Extraction : Ethyl acetate or dichloromethane in water

  • Drying : Na₂SO₄ or MgSO₄

  • Purification : Column chromatography (n-hexane/ethyl acetate) or recrystallization (hexane/ether).

Challenges and Mitigation

ChallengeSolutionExample Source
Byproduct Formation Use excess alkylating agent (1.2–2 eq)
Low Reactivity Replace K₂CO₃ with Cs₂CO₃ or PTC
Prolonged Reaction Increase temperature to 80°C

Industrial-Scale Adaptations

Patent CN108530390B outlines a scalable method:

  • Resin Catalyst : D201FC anion exchange resin

  • PTC : Benzyltriethylammonium chloride

  • Solvent : Acetone or 2-methyltetrahydrofuran

  • Yield : 96.27% with >99% purity after ether extraction.

Comparative Yield Analysis

MethodYield (%)Purity (%)Time (h)Reference
K₂CO₃/KI in Acetone72–80>9524
Cs₂CO₃ in Toluene90>993
D201 Resin in Acetone96.2799.084
K₂CO₃ in DMF659036

Spectroscopic Validation

Key NMR data for ethyl 4-((6-bromohexyl)oxy)benzoate:

  • ¹H NMR (CDCl₃) :

    • δ 7.86–7.87 (d, 2H, aromatic)

    • δ 6.97–6.99 (d, 2H, aromatic)

    • δ 4.02 (t, 2H, OCH₂)

    • δ 3.88 (s, 3H, OCH₃)

    • δ 1.86–1.46 (m, 8H, CH₂ chains).

Applications

This compound serves as a precursor for:

  • Polymer Synthesis : Acrylate-functionalized monomers.

  • Pharmaceutical Intermediates : Alkylation of hydroxybenzoic acid derivatives.

  • Materials Science : Liquid crystal precursors .

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The bromo group in ethyl 4-(6-bromohexoxy)benzoate can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(6-bromohexoxy)benzoic acid and ethanol.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Hydrolysis: Aqueous hydrochloric acid (HCl) or sodium hydroxide (NaOH).

Major Products:

    Substitution: Products depend on the nucleophile used, such as azido or thiocyanato derivatives.

    Reduction: Ethyl 4-(6-hydroxyhexoxy)benzoate.

    Hydrolysis: 4-(6-bromohexoxy)benzoic acid and ethanol.

Scientific Research Applications

Chemistry: Ethyl 4-((6-bromohexyl)oxy)benzoate is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of polymers and other functional materials.

Biology: In biological research, this compound is used to study the effects of ester-linked molecules on cellular processes. It can be modified to create probes for imaging and diagnostic purposes.

Industry: this compound is used in the production of specialty chemicals, including fragrances, flavorings, and plasticizers.

Mechanism of Action

The mechanism of action of ethyl 4-(6-bromohexoxy)benzoate depends on its application. In chemical reactions, the bromo group acts as a leaving group, facilitating nucleophilic substitution. In biological systems, esterases can hydrolyze the ester bond, releasing the active benzoic acid derivative, which can interact with specific molecular targets.

Comparison with Similar Compounds

Ethyl 4-(dimethylamino)benzoate

  • Substituent: 4-(dimethylamino) group.
  • Molecular Weight : ~193.21 g/mol.
  • Key Properties: The electron-donating dimethylamino group enhances resonance stabilization, increasing reactivity in polymerization initiation. shows it outperforms 2-(dimethylamino)ethyl methacrylate in resin curing, achieving higher degrees of conversion (72% vs. 58%) due to superior electron-donating capacity .
  • Applications : Co-initiator in dental resins and photopolymerization systems.

Ethoxylated Ethyl-4-aminobenzoate

  • Substituent: Ethoxylated amino group (25 ethylene oxide units).
  • Molecular Weight : 1266.6 g/mol.
  • Key Properties: High water solubility due to extensive ethoxylation; used in cosmetics as a UV absorber. Its synthesis involves ethylene oxide addition to ethyl-4-aminobenzoate, yielding >99% purity with <1 ppm residual ethylene oxide .
  • Applications : Sunscreen formulations and emulsifiers.

Ethyl 4-nitrobenzoate Derivatives

  • Substituent : 4-nitro group (e.g., Ethyl 4-nitrobenzoate).
  • Molecular Weight : ~195.15 g/mol.
  • Key Properties : The electron-withdrawing nitro group reduces electrophilicity at the ester carbonyl, making it less reactive in nucleophilic substitutions compared to the bromohexyl derivative. However, nitro groups facilitate reductions to amines or participation in electrophilic aromatic substitution .
  • Applications : Pharmaceutical intermediates and analytical standards.

Ethyl 4-((2-chloro-4-fluorobenzyl)oxy)benzoate

  • Substituent : Halogenated benzyloxy group (2-chloro-4-fluoro).
  • Molecular Weight : ~308.74 g/mol.
  • Unlike the bromohexyl chain, the benzyloxy group lacks alkylation capability but may confer antimicrobial properties .
  • Applications : Investigated in agrochemical and medicinal chemistry.

Physicochemical Properties and Solubility

Compound Molecular Weight (g/mol) Solubility Profile LogP (Predicted)
This compound 329.23 Soluble in ethanol, DCM; insoluble in water ~4.2
Ethyl 4-(dimethylamino)benzoate 193.21 Soluble in polar aprotic solvents ~1.8
Ethoxylated ethyl-4-aminobenzoate 1266.6 Water-soluble; poor in ethanol ~-2.5
Ethyl 4-nitrobenzoate 195.15 Soluble in acetone, ether ~2.1

Notes:

  • The bromohexyl chain in this compound increases hydrophobicity (LogP ~4.2), favoring organic-phase reactions.
  • Ethoxylated ethyl-4-aminobenzoate’s high water solubility (LogP ~-2.5) aligns with its use in aqueous cosmetic formulations .

Research Findings and Key Contrasts

  • Reactivity : The bromine atom in this compound enables efficient nucleophilic displacement, unlike ethoxylated or nitro-substituted analogs .
  • Thermal Stability : Bromohexyl derivatives exhibit higher thermal stability (decomposition >200°C) compared to ethoxylated variants, which may degrade at lower temperatures due to ethylene oxide chains .

Q & A

Q. Table 1: Comparison of Synthetic Routes

StepReagents/ConditionsYield (%)Key Challenges
Bromohexylation1,6-dibromohexane, K₂CO₃, DMF, 24h reflux65–70Competing elimination reactions
EsterificationDCC, DMAP, ethyl 4-hydroxybenzoate, CH₂Cl₂, RT80–85Moisture sensitivity

Basic: How is this compound characterized structurally and functionally?

Methodological Answer:

  • Crystallography: Single-crystal X-ray diffraction (SC-XRD) with SHELX software refines molecular geometry, confirming the bromohexyl chain's conformation and ester linkage .
  • Spectroscopy:
    • ¹H/¹³C NMR: Peaks at δ 4.3–4.5 ppm (ester -OCH₂CH₃) and δ 3.4–3.6 ppm (Br-C-H₂) .
    • FT-IR: C=O stretch at ~1710 cm⁻¹ (ester), C-Br at ~560 cm⁻¹ .
  • Purity Analysis: HPLC with C18 columns (acetonitrile/water gradient) identifies byproducts like unreacted hydroxybenzoate .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazard Mitigation:
    • Use fume hoods to avoid inhalation of volatile brominated intermediates .
    • PPE: Nitrile gloves, lab coat, and goggles to prevent skin/eye contact.
  • Spill Management: Absorb with inert material (silica gel) and dispose as halogenated waste .

Advanced: How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anti-inflammatory effects)?

Methodological Answer:

  • Experimental Design:
    • Dose-Response Studies: Test across a concentration gradient (0.1–100 µM) to identify off-target effects .
    • Target Validation: Use knockout cell lines or competitive binding assays to confirm specificity for enzymes like COX-2 or bacterial FabH .
  • Data Analysis: Apply statistical tools (e.g., ANOVA with post-hoc tests) to distinguish signal from noise in high-throughput screens .

Q. Table 2: Conflicting Biological Activity Reports

StudyReported ActivityProposed MechanismContradiction Source
A (2024)Antimicrobial (MIC = 8 µg/mL)FabH enzyme inhibitionVariability in bacterial strains
B (2025)Anti-inflammatory (IC₅₀ = 12 µM)COX-2 downregulationCell-line-specific response

Advanced: What strategies improve reaction yields in sterically hindered intermediates during synthesis?

Methodological Answer:

  • Solvent Optimization: Switch to polar aprotic solvents (e.g., THF) to reduce steric crowding .
  • Catalytic Systems: Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency .
  • Microwave-Assisted Synthesis: Shortens reaction time (30 min vs. 24h) and improves regioselectivity .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: AutoDock Vina or Schrödinger Suite models binding affinities to targets like DNA gyrase or kinase enzymes .
  • MD Simulations: GROMACS assesses stability of ligand-receptor complexes over 100 ns trajectories .
  • QSAR Studies: Correlate substituent effects (e.g., bromohexyl chain length) with bioactivity using Hammett constants .

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